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Molecular Docking Scores: Andrographolide vs. Key
Targets

The table below summarizes the binding affinity data for andrographolide from various studies. A more

negative binding energy (kcal/mol) indicates a stronger and more favorable binding interaction.

Table 1: Direct Molecular Docking Scores of Andrographolide

Target
Protein

Associated
Condition

Andrographolide
Binding Affinity
(kcal/mol)

Control / Context Source

PI3K Chondrosarcoma

[1]

< -5.0 Core target identified

via network
pharmacology [1]

Experimental

Study [1]

AKT Chondrosarcoma
[1]

< -5.0 Core target identified
via network

pharmacology [1]

Experimental
Study [1]
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Target
Protein

Associated
Condition

Andrographolide
Binding Affinity
(kcal/mol)

Control / Context Source

mTOR Chondrosarcoma
[1]

< -5.0 Core target identified
via network

pharmacology [1]

Experimental
Study [1]

SRC Gastric Cancer [2] -9.2 Identified as a

potential hub target [2]

Experimental

Study [2]

AKT1 Gastric Cancer [2] -8.8 Identified as a

potential hub target [2]

Experimental

Study [2]

STAT3 Gastric Cancer [2] -8.7 Identified as a

potential hub target [2]

Experimental

Study [2]

MAPK1 Gastric Cancer [2] -8.3 Identified as a

potential hub target [2]

Experimental

Study [2]

TP53 Gastric Cancer [2] -7.1 Identified as a

potential hub target [2]

Experimental

Study [2]

HSP90AA1 Gastric Cancer [2] -6.5 Identified as a

potential hub target [2]

Experimental

Study [2]

MMP9 Asthma [3] Higher Affinity Compared to other

potential targets like
PRKCA, JAK2 [3]

Experimental

Study [3]

VDAC Colorectal Cancer
[4]

High Affinity Identified as a direct
binding target [4]

Experimental
Study [4]

Comparative Docking in a Specific Study

One study provided a direct comparison between andrographolide and a control drug against the same target.

Table 2: Direct Comparison with a Control Drug (SARS-CoV-2 Main Protease)
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Compound
Binding Affinity
(kcal/mol)

Remarks Source

Andrographolide -7.6 Compared to control drugs for

COVID-19 [5]

Computational

Study [5]

Hydroxychloroquine -6.4 Used as a control drug in this

study [5]

Computational

Study [5]

> Note: This data comes from a computational study published in 2020 [5]. The binding affinity is more

favorable for andrographolide in this specific simulation, but this is a single data point and requires

experimental validation.

Overview of Experimental Protocols

The molecular docking data presented relies on standardized computational and experimental workflows.

The following diagram outlines the general process used in these studies, particularly those employing

network pharmacology.
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Figure: Typical Network Pharmacology & Docking Workflow
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from Genecards, OMIM, etc.

5. Molecular Docking
with AutoDock Vina

6. Experimental Validation
(e.g., Western Blot, Flow Cytometry)

Click to download full resolution via product page

The key methodological steps are:

Ligand Preparation: The 3D chemical structure of andrographolide was obtained from the PubChem

database in SDF or SMILES format, followed by energy minimization [2] [1] [3].
Protein Preparation: Crystal structures of target proteins were downloaded from the Protein Data

Bank (PDB). Water molecules and heteroatoms were removed, and hydrogen atoms were added [2]
[1].

Docking Simulation: Docking was performed using AutoDock Vina or similar software [2]. The
binding pocket was often defined based on known active sites, and the strength of the interaction is

reported as a predicted binding affinity (kcal/mol) [2] [1].
Validation: In several studies, docking predictions were followed by experimental validation in vitro or

in vivo to confirm the biological relevance of the interaction [2] [1] [4].
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Interpretation of Key Findings

The data suggests that andrographolide can bind with high affinity to a diverse set of proteins implicated in

cancer and inflammatory diseases. Two major mechanistic pathways have been elucidated:

Targeting the PI3K/Akt/mTOR Pathway: This is a well-known signaling cascade that promotes cell

growth and survival, often dysregulated in cancer. The strong docking scores for PI3K, Akt, and
mTOR suggest andrographolide may directly interfere with this pathway, which has been

experimentally validated to suppress cancer cell migration and invasion [2] [1].
Immunomodulation via the cGAS-STING Axis: Recent research in colorectal cancer indicates that

andrographolide binds to the mitochondrial protein VDAC. This interaction can trigger the release of
mitochondrial DNA, activating the cGAS-STING innate immune pathway and potentially enhancing

anti-tumor immunity [4].

The diagram below summarizes these two primary mechanisms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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